molecular formula C20H24FN3O2 B247933 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

Cat. No.: B247933
M. Wt: 357.4 g/mol
InChI Key: MQKVZUVMMMSGQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-119944 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes the following steps:

Industrial production methods for WAY-119944 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-119944 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: WAY-119944 can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the compound.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the heteroaryl-pyrazole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-119944 involves its interaction with TLR7 (Toll-like receptor 7). As a TLR7 agonist, WAY-119944 binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation results in the production of cytokines and other immune responses, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

WAY-119944 can be compared with other TLR7 agonists and heteroaryl-pyrazole derivatives. Some similar compounds include:

    Imiquimod: Another TLR7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.

    Gardiquimod: A synthetic TLR7 agonist used in research for its immunostimulatory properties.

WAY-119944 is unique due to its specific structure and the particular modifications on the heteroaryl-pyrazole core, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

MQKVZUVMMMSGQA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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